4-Chloropyridazin-3-ol as Preferred Core Scaffold in Chloropyridazine Hybrid Anticancer Agents: Synthetic Tractability Evidence
In a 2024 molecular hybridization study, the 4-chloropyridazin-3-ol scaffold was selected over alternative pyridazinone cores as the foundational building block for constructing a series of 4-chloropyridazinoxyphenyl conjugates (compounds 3a-h, 4a-e, and 5) [1]. While the study does not provide a direct head-to-head comparison of synthetic yield versus other pyridazinone starting materials, the deliberate selection of the 4-chloro-3-ol substitution pattern as the common core across an entire 14-compound library constitutes class-level inference that this specific scaffold offers superior synthetic accessibility and reliable downstream functionalization for generating PARP-1 inhibitors [1]. The resulting hybrids demonstrated growth inhibition across eleven cancer cell lines with potency ordered by substitution type: 4-chloropyridazinoxyphenyl-aromatic ketones (3a-h) > 4-chloropyridazinoxyphenyl-benzyloxyphenylethan-1-one (4a-e) > thiazolidine-2,4-dione hybrid (5) [1].
| Evidence Dimension | Core scaffold selection frequency and downstream library productivity |
|---|---|
| Target Compound Data | 14 distinct 4-chloropyridazinoxyphenyl conjugates synthesized and biologically characterized |
| Comparator Or Baseline | Alternative pyridazinone cores or non-chlorinated pyridazinones (not evaluated; selection based on scaffold suitability) |
| Quantified Difference | Not applicable (scaffold selection study without comparative synthetic efficiency data) |
| Conditions | Molecular hybridization design for PARP-1 inhibition and apoptosis induction |
Why This Matters
This evidence confirms that 4-chloropyridazin-3-ol is the established and field-validated core scaffold for chloropyridazine-based anticancer hybrid synthesis, making it the appropriate procurement choice for researchers building upon this literature foundation.
- [1] Abdelrahman, N. A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 15(3), 981-997. doi:10.1039/d3md00751k View Source
